molecular formula C12H19N3O B6278924 6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 1545560-53-9

6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No.: B6278924
CAS No.: 1545560-53-9
M. Wt: 221.3
InChI Key:
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Description

6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes a methoxy group and a methylpropyl side chain attached to a pyrido[2,3-b]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-3-(2-methylpropyl)pyrazine
  • 3-isobutyl-2-methoxypyrazine
  • 3-methoxy-2-isobutylpyrazine

Uniqueness

6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1545560-53-9

Molecular Formula

C12H19N3O

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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